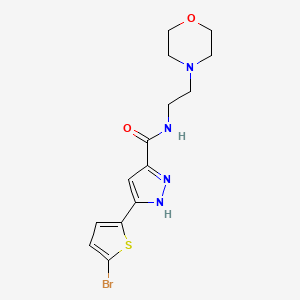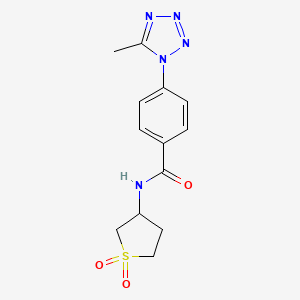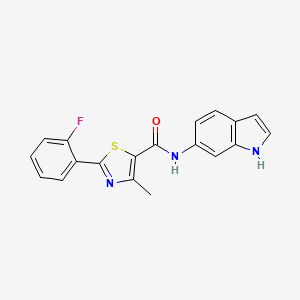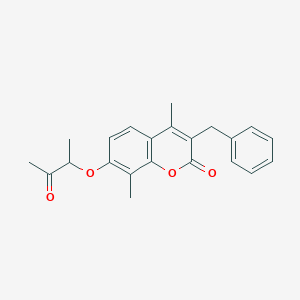
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one: is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 7th position and a phenoxy group at the 3rd position on the chromen-4-one scaffold, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.
Phenoxy Group Introduction: The phenoxy group is introduced at the 3rd position using phenol and a suitable coupling agent like phosphorus oxychloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chromone core, potentially converting it to dihydrochromone derivatives.
Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various functionalized chromone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in neurodegenerative diseases.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, especially in the treatment of diseases like Alzheimer’s and Parkinson’s.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mecanismo De Acción
The mechanism of action of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. By binding to the active site of the enzyme, the compound prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison:
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound also features a benzyloxy group but has additional methyl and carboxamide groups, which may enhance its selectivity and potency as an enzyme inhibitor.
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound has an aminomethyl group, which can provide additional binding interactions with target enzymes, potentially increasing its inhibitory activity.
Uniqueness: 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy and phenoxy groups makes it a versatile scaffold for further functionalization and optimization in drug discovery.
Propiedades
Fórmula molecular |
C22H16O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-phenoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C22H16O4/c23-22-19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-21(22)26-17-9-5-2-6-10-17/h1-13,15H,14H2 |
Clave InChI |
JYQGTNHFELJFDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B14957153.png)
![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide](/img/structure/B14957156.png)
![benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957166.png)

![7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957177.png)

![6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one](/img/structure/B14957185.png)


![2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14957209.png)
![3-(3-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14957219.png)
![5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B14957234.png)
